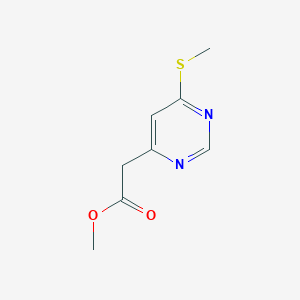

Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-methylsulfanylpyrimidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-12-8(11)4-6-3-7(13-2)10-5-9-6/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTJHLOLUHCUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717161 | |

| Record name | Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946422-10-2 | |

| Record name | Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

Abstract

Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex bioactive molecules. This guide provides a comprehensive, technically-grounded overview of a robust and reproducible synthetic pathway to this target compound. We will delve into the strategic rationale behind the chosen two-step synthetic sequence, which begins with the selective mono-substitution of 4,6-dichloropyrimidine, followed by a nucleophilic substitution with an acetate equivalent. This document furnishes detailed, step-by-step protocols, mechanistic insights, characterization data, and expert commentary on process optimization and potential challenges, designed to empower researchers and drug development professionals in their synthetic endeavors.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is efficiently achieved through a logical and high-yielding two-step process. The core strategy hinges on the differential reactivity of the two chlorine atoms on the starting material, 4,6-dichloropyrimidine, which allows for sequential and controlled functionalization.

Retrosynthetic Analysis: The target molecule can be disconnected at the C4-carbon bond, revealing the key intermediate, 4-chloro-6-(methylthio)pyrimidine, and a methyl acetate enolate or its synthetic equivalent. This intermediate, in turn, arises from the selective reaction of 4,6-dichloropyrimidine with a methylthiol source.

Forward Synthesis Plan:

-

Step 1: Selective Thiomethylation. 4,6-Dichloropyrimidine is reacted with sodium thiomethoxide. This nucleophilic aromatic substitution (SNAr) selectively replaces one of the chlorine atoms to yield the crucial intermediate, 4-chloro-6-(methylthio)pyrimidine.

-

Step 2: C-C Bond Formation. The remaining chlorine atom on the pyrimidine ring is displaced by the enolate of methyl acetate, generated in situ using a strong, non-nucleophilic base. This second SNAr reaction forms the desired carbon-carbon bond, yielding the final product.

The overall synthetic workflow is depicted below.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

This section provides field-tested, step-by-step methodologies for the synthesis.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

| Reagent/Material | CAS Number | Molecular Wt. | Supplier | Notes |

| 4,6-Dichloropyrimidine | 1193-21-1 | 148.98 | Sigma-Aldrich | Corrosive, handle with care. |

| Sodium Thiomethoxide | 5188-07-8 | 70.09 | Sigma-Aldrich | Hygroscopic and air-sensitive. |

| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | 24.00 | Sigma-Aldrich | Flammable solid, reacts violently with water. |

| Methyl Acetate | 79-20-9 | 74.08 | Sigma-Aldrich | Flammable liquid. |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Sigma-Aldrich | Anhydrous grade required. |

| Diethyl Ether | 60-29-7 | 74.12 | Fisher Scientific | Anhydrous grade required. |

| Saturated NH₄Cl (aq.) | N/A | N/A | Lab-prepared | |

| Brine (Saturated NaCl aq.) | N/A | N/A | Lab-prepared | |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Sigma-Aldrich | |

| Silica Gel (230-400 mesh) | 63231-67-4 | N/A | Sorbent Tech. | For column chromatography. |

Step 1: Synthesis of 4-Chloro-6-(methylthio)pyrimidine

This initial step involves a selective nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine-bearing carbons (C4 and C6) towards nucleophilic attack. The mono-substitution is generally high-yielding and selective under controlled conditions.[1][2]

Caption: Reaction scheme for the synthesis of the key intermediate.

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add anhydrous Tetrahydrofuran (THF, 100 mL).

-

Cool the flask to 0 °C using an ice-water bath.

-

Carefully add sodium thiomethoxide (3.50 g, 50.0 mmol, 1.0 eq) to the cold THF. Stir until a fine suspension is formed.

-

In a separate flask, dissolve 4,6-dichloropyrimidine (7.45 g, 50.0 mmol, 1.0 eq) in anhydrous THF (50 mL).

-

Add the 4,6-dichloropyrimidine solution dropwise to the stirred sodium thiomethoxide suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Expert Insight: The slow, cold addition is critical for selectivity. Adding the dichloropyrimidine to the nucleophile minimizes the chance of the highly reactive bis-substituted byproduct formation.

-

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 20% Ethyl Acetate in Hexanes). The starting material (Rf ≈ 0.8) should be consumed, and a new spot corresponding to the product (Rf ≈ 0.6) should appear.

-

Work-up: Once the reaction is complete, carefully pour the mixture into ice-cold water (200 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with water (100 mL), followed by brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: The crude product can be purified by recrystallization from hexanes or by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford 4-chloro-6-(methylthio)pyrimidine as a white to off-white solid.

-

Expected Yield: 80-90%.

-

Step 2: Synthesis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

This step involves the formation of a carbon-carbon bond via another SNAr reaction. The enolate of methyl acetate, a soft carbon nucleophile, is generated using sodium hydride.[3] This enolate then displaces the remaining chloride on the pyrimidine ring.

Procedure:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50.0 mmol, 1.2 eq).

-

Wash the NaH with anhydrous hexanes (2 x 10 mL) by stirring and allowing it to settle, then carefully removing the hexane supernatant via cannula. This removes the protective mineral oil.

-

Add anhydrous THF (120 mL) to the washed NaH and cool the suspension to 0 °C.

-

Slowly add methyl acetate (4.4 mL, 50.0 mmol, 1.2 eq) dropwise to the stirred NaH suspension. Vigorous hydrogen gas evolution will be observed.

-

Safety Precaution: Hydrogen gas is flammable. Ensure the reaction is conducted in a well-ventilated fume hood and away from ignition sources. The addition must be slow to control the effervescence.

-

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the methyl acetate enolate.

-

Dissolve 4-chloro-6-(methylthio)pyrimidine (7.0 g, 41.5 mmol, 1.0 eq) in anhydrous THF (40 mL).

-

Add the solution of the chloropyrimidine intermediate dropwise to the enolate suspension at 0 °C.

-

Once the addition is complete, remove the ice bath, and warm the reaction to room temperature. Stir overnight (12-16 hours).

-

Monitor the reaction by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes) until the starting material (Rf ≈ 0.6) is consumed.

-

Work-up: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Expert Insight: Quenching with a weak acid like NH₄Cl neutralizes the excess strong base (NaH) and any remaining enolate, preventing side reactions during extraction.

-

-

Add water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes, to yield Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate as a pale yellow oil or low-melting solid.

-

Expected Yield: 65-75%.

-

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.65 (s, 1H, pyrimidine H-2), 7.05 (s, 1H, pyrimidine H-5), 3.85 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃), 2.60 (s, 3H, -SCH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 172.5, 170.0, 168.5, 158.0, 115.0, 52.5, 42.0, 14.0. |

| Mass Spec. (ESI+) | m/z: 213.05 [M+H]⁺, calculated for C₈H₁₀N₂O₂S. |

Troubleshooting and Mechanistic Considerations

-

Low Yield in Step 1: If significant amounts of the bis-substituted product are observed, it indicates the reaction was run at too high a concentration or temperature. Ensure slow, dropwise addition at 0 °C.

-

Incomplete Reaction in Step 2: The primary cause is often incomplete deprotonation of methyl acetate. Ensure the sodium hydride is fresh and properly washed to remove the passivating mineral oil coating. Using a slight excess of base and ester can also drive the reaction to completion.

-

Why THF? Tetrahydrofuran is an excellent solvent choice as it is aprotic (will not interfere with the strong base) and has good solvating power for both the organic substrates and the intermediate sodium salts.

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base, which is ideal for generating the enolate without competing in the subsequent SNAr reaction.[3] Weaker bases like sodium carbonate are insufficient to deprotonate methyl acetate, while nucleophilic bases like sodium methoxide could potentially compete with the enolate, leading to undesired byproducts.

Conclusion

The synthetic route detailed in this guide represents a reliable and scalable method for the preparation of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate. By carefully controlling reaction conditions, particularly temperature and stoichiometry, researchers can consistently obtain high yields of this valuable synthetic intermediate. The provided protocols and expert insights serve as a robust foundation for laboratory synthesis and further process development in the fields of pharmaceutical research and chemical manufacturing.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M925. [Link]

-

Chemistry LibreTexts. (2021). Nucleophilic Addition Reactions of Enolate Anions. Retrieved January 22, 2026, from [Link]

- U.S. Patent No. EP0819680B1. (2002). Process for the preparation of esters of pyrimidine-2-acetic acid.

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC. [Link]

Sources

An In-depth Technical Guide to Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules. This document serves as a technical resource, offering insights into the strategic utility of this specific pyrimidine derivative.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental component of life, forming the core of nucleobases such as cytosine, thymine, and uracil, the building blocks of DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents. The versatility of the pyrimidine core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, pyrimidine-based compounds have found applications as antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer agents. The strategic incorporation of substituents, such as the methylthio and methyl acetate groups in the title compound, offers unique opportunities for molecular interactions with biological targets, making it a valuable intermediate for the synthesis of complex and targeted therapeutics.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate | N/A |

| CAS Number | 946422-10-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂S | N/A |

| Molecular Weight | 198.24 g/mol | [1] |

| Appearance | Not available | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Note: The absence of publicly available experimental data for some properties necessitates their determination through laboratory analysis.

Synthesis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

The synthesis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate can be approached through several synthetic strategies common in pyrimidine chemistry. A plausible and efficient method involves the condensation of a C3 synthon with an appropriate amidine or urea derivative.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. This approach disconnects the pyrimidine ring, identifying readily available starting materials.

Sources

An In-Depth Technical Guide to the Strategic Synthesis of Upadacitinib, a Selective JAK1 Inhibitor, from a Pyrimidine Core

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Selective Kinase Inhibition in Autoimmune Disease

The landscape of treating immune-mediated inflammatory diseases has been significantly reshaped by the advent of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs). Among these, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral medications that modulate inflammatory signaling pathways from within the cell.[1][2] Upadacitinib (marketed as Rinvoq) is a second-generation, selective JAK1 inhibitor developed by AbbVie.[3][4] It has gained regulatory approval for the treatment of a spectrum of chronic inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ankylosing spondylitis, Crohn's disease, and ulcerative colitis.[1][3] This guide provides a comprehensive technical overview of the synthesis of Upadacitinib, with a particular focus on the strategic utilization of the pyrimidine intermediate, Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate (CAS No. 946422-10-2), a key building block in the construction of this complex therapeutic agent.

The Scientific Imperative: Understanding the JAK-STAT Pathway and the Role of Upadacitinib

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines and growth factors, which are central to immune responses and cellular proliferation.[5][6] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases. The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upadacitinib is designed to selectively inhibit JAK1, which is involved in the signaling of several pro-inflammatory cytokines.[3][4] By blocking JAK1, Upadacitinib disrupts the downstream phosphorylation and activation of STAT proteins, thereby mitigating the inflammatory cascade.[6] The selectivity for JAK1 over other JAK isoforms is a key attribute, potentially offering a more favorable safety profile compared to less selective JAK inhibitors.[7]

Signaling Pathway: The Mechanism of Upadacitinib Action

Caption: A simplified workflow for the synthesis of Upadacitinib from a pyrimidine starting material.

Detailed Synthetic Protocol: A Plausible Route

While multiple patents outline various strategies for the synthesis of Upadacitinib, a detailed, step-by-step protocol starting from Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is synthesized here based on established chemical principles and patent literature.

Step 1: Amination of the Pyrimidine Ring

The initial step involves the conversion of the methylthio group to an amino group, which is a common transformation in heterocyclic chemistry. This can be achieved through nucleophilic aromatic substitution.

-

Reaction: Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is reacted with a source of ammonia, such as ammonium hydroxide or an amine, under elevated temperature and pressure.

-

Rationale: The methylthio group is a good leaving group, facilitating its displacement by the nucleophilic amine. This step introduces a key nitrogen atom required for the subsequent ring formation.

-

Experimental Considerations: The reaction is typically carried out in a sealed vessel to maintain the pressure of the ammonia. The choice of solvent and temperature is crucial for achieving high conversion and minimizing side reactions.

Step 2: Formation of the Pyrrolo[2,3-e]pyrazine Core

The functionalized pyrimidine from Step 1 is then used to construct the bicyclic pyrrolo[2,3-e]pyrazine core. This often involves a condensation reaction with a suitable C2 synthon.

-

Reaction: The aminated pyrimidine is reacted with a reagent such as chloroacetaldehyde or a protected equivalent. This is followed by an intramolecular cyclization to form the pyrrole ring.

-

Rationale: The amino group introduced in the previous step acts as a nucleophile to attack the electrophilic carbon of the C2 synthon. The subsequent cyclization is driven by the formation of a stable aromatic ring system.

-

Experimental Considerations: The reaction conditions, including the choice of base and solvent, need to be carefully optimized to promote the desired cyclization and prevent polymerization or other side reactions.

Step 3: Coupling with the Chiral Pyrrolidine Fragment

The pyrrolo[2,3-e]pyrazine core is then coupled with the chiral pyrrolidine side chain, which is a key structural feature of Upadacitinib responsible for its specific interactions with the JAK1 enzyme.

-

Reaction: The heterocyclic core is typically halogenated or converted to another reactive derivative to facilitate a cross-coupling reaction with a protected (3S,4R)-3-ethyl-4-aminopyrrolidine derivative.

-

Rationale: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for the formation of the C-N bond between the heterocyclic core and the pyrrolidine side chain.

-

Experimental Considerations: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and stereochemical fidelity in this coupling step. The protecting groups on the pyrrolidine nitrogen must be carefully chosen to be stable during the coupling reaction and readily removable in a subsequent step.

Step 4: Final Deprotection and Amide Formation

The final steps of the synthesis involve the removal of any protecting groups and the formation of the trifluoroethyl amide moiety.

-

Reaction: The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group). The resulting secondary amine is then reacted with a suitable reagent, such as 2,2,2-trifluoroethyl isocyanate or an equivalent, to form the final amide bond.

-

Rationale: The formation of the amide bond is a standard transformation in organic synthesis. The use of an isocyanate provides a direct and efficient method for this conversion.

-

Experimental Considerations: The reaction conditions for the deprotection and amidation steps must be chosen to be compatible with the other functional groups in the molecule to avoid any undesired side reactions. Purification of the final product is typically achieved through crystallization or chromatography.

Analytical Characterization and Quality Control

Ensuring the purity and identity of Upadacitinib and its intermediates is paramount in drug development. A suite of analytical techniques is employed for this purpose.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the intermediates and the final active pharmaceutical ingredient (API). |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the identity of the compounds. |

| X-Ray Crystallography | To determine the solid-state structure and polymorphism of the final API. |

| Chiral Chromatography | To ensure the enantiomeric purity of the chiral pyrrolidine intermediate and the final product. |

Table 2: Key Analytical Techniques for Quality Control

Conclusion: A Strategic Approach to a Complex Target

The synthesis of Upadacitinib is a testament to the advancements in modern synthetic organic chemistry. The strategic use of versatile intermediates, such as Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, allows for the efficient construction of this complex and clinically significant molecule. A thorough understanding of the underlying reaction mechanisms, careful optimization of reaction conditions, and rigorous analytical control are essential for the successful development and manufacturing of this important therapeutic agent. This guide provides a framework for researchers and drug development professionals to appreciate the intricate science behind the synthesis of Upadacitinib, a drug that has brought significant therapeutic benefit to patients with a range of debilitating inflammatory diseases.

References

- Synthesis methods for upadacitinib and intermedi

- An improved process for the preparation of upadacitinib intermedi

- Upadacitinib - StatPearls - NCBI Bookshelf.

- Process and intermediates for the prepar

- Synthesis methods for upadacitinib and intermedi

- Rinvoq (upadacitinib) official website.

- A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central.

- Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition.

- Synthesis of upadacitinib (187).

- Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. PubMed.

- Methyl (methylthio)acetate in the Synthesis of Heterocyclic Compounds. Benchchem.

- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candid

- An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.

- Upadacitinib for Patients with Rheumatoid Arthritis: A Comprehensive Review. PubMed Central.

- RINVOQ® (upadacitinib) Mechanism of Action. Rinvoq HCP.

- Dérivé 4,7-diamino-pyrido[2,3-d]pyrimidine utilisé comme inhibiteur de jak. WO2017088289A1.

- Janus kinase inhibitors. DermNet.

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. WO2021074138A1.

- Upadacitinib Promising for RA Patients.

- The JAK/STAT signaling pathway and the selective inhibition of JAK1 by...

- Upadacitinib in dermatology: A systematic review of mechanism, current applications, efficacy, safety, and emerging evidence. Wiley Online Library.

- Synthesis methods for upadacitinib and intermedi

- SYNTHESIS METHODS FOR UPADACITINIB AND INTERMEDIATE THEREOF.

- Upadacitinib Synthesis Route. A2Bchem.

- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)

- What is Upadacitinib used for?

- QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Taylor & Francis Online.

- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Ethyl Chloro(methylthio)

- Janus kinase (JAK) inhibitors - News, Articles etc. European Pharmaceutical Review.

- Processes for the preparation of (3s, 4r) -3-ethyl-4- (3h-imidazo [1,2-a] pyrrolo [2,3-e] pyrazin-8-yl) -n- (2,2 , 2-trifluoroethyl) pyrrolidine-1-carboxamide and its. BR112018007677A2.

- Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib.

- A critical review of upadacitinib for the treatment of adults with moderately to severely active ulcer

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP3845521A2 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]

- 4. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the pyrimidine scaffold is a cornerstone, integral to a vast array of biologically active molecules.[1][2] The precise molecular architecture of any novel pyrimidine derivative dictates its physicochemical properties and, consequently, its therapeutic potential and interaction with biological targets.[3] Therefore, the rigorous and unequivocal confirmation of its chemical structure is not merely a procedural step but the very foundation upon which all subsequent research is built.

This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of a representative pyrimidine derivative: Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate . Moving beyond a simple recitation of techniques, we will explore the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy. The narrative is designed to reflect the decision-making process of a seasoned analytical scientist, emphasizing how orthogonal analytical techniques provide a self-validating system for absolute structural confidence.

Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The initial step in any structure elucidation workflow is to ascertain the compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that is critical for confirming the molecular formula.

Expert Insight: Why HRMS is Non-Negotiable

While nominal mass spectrometry provides the integer mass, it is often insufficient for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). HRMS, typically using Time-of-Flight (TOF) or Orbitrap analyzers, measures mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing the first piece of the structural puzzle and a fundamental check for all subsequent data.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

-

Analysis: Infuse the sample solution directly into the HRMS instrument. Acquire the spectrum over a mass range of m/z 50-500.

-

Data Processing: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the exact mass measured.

Data Presentation: Expected HRMS Results

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₈H₁₀N₂O₂S | Derived from the proposed structure. |

| Exact Mass (M) | 214.0463 | Calculated for C₈H₁₀N₂O₂S. |

| Observed m/z [M+H]⁺ | 215.0536 ± 5 ppm | The measured mass of the protonated molecule. |

This HRMS data serves as a pass/fail criterion. If the observed mass is not within a narrow tolerance (typically < 5 ppm) of the calculated mass, the proposed structure is incorrect, or the sample is impure.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid, non-destructive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] It is an excellent complementary technique to confirm key structural features suggested by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance for Structure Confirmation |

| ~3050-3000 | Medium-Weak | C-H stretch (Aromatic) | Confirms the presence of the pyrimidine ring. |

| ~2950-2850 | Medium-Weak | C-H stretch (Aliphatic) | Corresponds to the -CH₂, -SCH₃, and -OCH₃ groups. |

| ~1740 | Strong | C=O stretch (Ester) | Crucial evidence for the methyl acetate functionality.[5] |

| ~1600-1450 | Medium | C=C and C=N stretches | Characteristic absorptions for the pyrimidine ring. |

| ~1250-1000 | Strong | C-O stretch (Ester) | Further confirms the ester group. |

The most telling peak is the strong absorption around 1740 cm⁻¹, which is highly characteristic of a saturated ester carbonyl group. This single piece of data strongly validates a core feature of the proposed structure.

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the complete carbon-hydrogen framework.

Workflow for Comprehensive NMR Analysis

The logical flow of NMR experiments ensures that each step builds upon the last, leading to an unambiguous structure assignment.

Caption: A logical workflow for NMR-based structure elucidation.

Proton NMR (¹H NMR) Spectroscopy

¹H NMR identifies all unique proton environments in the molecule, providing information on their electronic environment (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3]

-

Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are typically sufficient.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.75 | s | 1H | H-2 (pyrimidine) | Deshielded by adjacent electronegative nitrogen atoms. |

| ~7.05 | s | 1H | H-5 (pyrimidine) | Aromatic proton on the pyrimidine ring. |

| ~3.85 | s | 2H | -CH₂- | Methylene protons adjacent to the pyrimidine ring and the carbonyl group. |

| ~3.75 | s | 3H | -OCH₃ (ester) | Methyl group of the ester, typically found in this region. |

| ~2.60 | s | 3H | -SCH₃ (methylthio) | Methyl group attached to sulfur, which is less deshielding than oxygen.[6] |

Note: "s" denotes a singlet multiplicity, indicating no adjacent proton neighbors.

Carbon NMR (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, confirming the carbon backbone.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common experiment shows each unique carbon as a single line, simplifying the spectrum.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175.0 | C-6 (pyrimidine) | Carbon bearing the methylthio group. |

| ~170.5 | C=O (ester) | Carbonyl carbon of the ester group. |

| ~168.0 | C-4 (pyrimidine) | Carbon attached to the acetate side chain. |

| ~158.0 | C-2 (pyrimidine) | Carbon between the two nitrogen atoms. |

| ~118.0 | C-5 (pyrimidine) | The sole CH carbon in the pyrimidine ring. |

| ~52.5 | -OCH₃ (ester) | Methoxy carbon of the ester. |

| ~42.0 | -CH₂- | Methylene carbon. |

| ~14.0 | -SCH₃ (methylthio) | Methyl carbon attached to sulfur. |

The presence of exactly eight distinct signals in the ¹³C NMR spectrum would strongly support the proposed structure's symmetry and carbon count.

2D NMR for Unambiguous Connectivity: HMBC

While ¹H and ¹³C NMR provide the pieces, two-dimensional (2D) NMR experiments like the Heteronuclear Multiple Bond Correlation (HMBC) spectrum provide the instructions for assembling them. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings), which is essential for connecting the different functional groups.

Caption: Expected key long-range HMBC correlations.

Analysis of Key Correlations:

-

-CH₂- Protons (~3.85 ppm): A correlation to the carbonyl carbon (~170.5 ppm) and to the pyrimidine carbons C-4 and C-5 confirms the attachment of the acetate group to the C-4 position of the ring.

-

-SCH₃ Protons (~2.60 ppm): A correlation to the pyrimidine carbon C-6 (~175.0 ppm) definitively places the methylthio group at this position.

-

H-5 Proton (~7.05 ppm): Correlations to both C-4 and C-6 confirm its position between these two substituted carbons.

-

-OCH₃ Protons (~3.75 ppm): A correlation to the carbonyl carbon (~170.5 ppm) confirms the methyl ester functionality.

The successful observation of these correlations provides an undeniable, cross-validated confirmation of the entire molecular structure.

Conclusion: A Triad of Evidence for Unambiguous Elucidation

The structure elucidation of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is achieved not by a single technique, but by the logical and systematic integration of orthogonal analytical data. HRMS establishes the exact elemental formula. FTIR confirms the presence of key functional groups, most notably the ester carbonyl. Finally, a comprehensive suite of 1D and 2D NMR experiments provides a detailed atomic map, confirming the precise connectivity of the pyrimidine core, the methylthio group, and the methyl acetate side chain. This multi-faceted approach represents a robust, self-validating system that is the gold standard in chemical research and development, ensuring the absolute integrity of the molecular structure.

References

- Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. (n.d.). Google Scholar.

- Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers. (n.d.). BenchChem.

- Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. (2017). ResearchGate.

- Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. (n.d.). Spectrometrics.

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. (n.d.). Google Scholar.

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate.

- Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. (n.d.). National Institutes of Health (NIH).

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrometrics.com [spectrometrics.com]

- 6. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate: A Key Intermediate in Medicinal Chemistry

Abstract

Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial building block in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of this compound, focusing on its synthetic utility and the mechanisms of action of the therapeutic agents derived from it. We will delve into the chemical properties, synthesis protocols, and its role as a precursor to compounds with antimicrobial, anticonvulsant, and other pharmacological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the importance and application of this versatile intermediate.

Introduction: The Unsung Role of a Synthetic Intermediate

In the intricate world of drug discovery and development, the final active molecule often takes the spotlight. However, the journey to that molecule is paved with critical chemical intermediates that dictate the feasibility, efficiency, and novelty of the synthetic route. Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is one such pivotal intermediate. Its pyrimidine core, substituted with a methylthio group and an acetate moiety, offers a rich scaffold for chemical modification, enabling the synthesis of diverse derivatives with a wide spectrum of biological activities.

The pyrimidine ring is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds, including antiviral, antibacterial, and anticancer agents.[1] The presence of the methylthio and acetate groups on this core in Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate provides reactive handles for further chemical transformations, making it a valuable starting material for medicinal chemists.

Chemical Profile and Synthesis

-

Chemical Structure:

-

Synthesis: The synthesis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate and its analogs typically involves multi-step reactions starting from simpler pyrimidine precursors. While a specific, detailed synthesis for this exact molecule is not extensively published, related syntheses of similar pyrimidine derivatives provide a likely pathway. For instance, the synthesis of related 6-methyl-2-(methylthio)pyrimidin-4-ol can be achieved from methylthiouracil and iodomethane.[3] The synthesis of various pyrimidine derivatives often involves the alkylation of thiouracil compounds.[1]

A general synthetic approach to this class of compounds is outlined below:

Caption: Generalized synthetic workflow for producing bioactive derivatives from Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate.

Role as a Precursor to Bioactive Molecules and Their Mechanisms of Action

The primary significance of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate lies in its utility as a precursor for more complex molecules with therapeutic potential. The following sections explore the mechanisms of action of compounds derived from this and structurally related pyrimidine intermediates.

Derivatives of pyrimidine-2-ylthio acetates have been investigated for their antimicrobial and antifungal properties.[4][5] For example, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide, synthesized from a related ethyl thioacetate, serves as a base for creating new compounds with antimicrobial activity.[4][5]

-

Mechanism of Action (Hypothesized): While the exact mechanisms for novel derivatives are often under investigation, pyrimidine analogs can exert their antimicrobial effects through various pathways, including:

-

Inhibition of Nucleic Acid Synthesis: Pyrimidine is a fundamental component of DNA and RNA. Analogs can interfere with the synthesis of these nucleic acids, thereby inhibiting microbial growth.

-

Enzyme Inhibition: These compounds can act as inhibitors of essential microbial enzymes.

-

Research into 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives, which can be synthesized from related pyrimidine precursors, has shown potential anticonvulsant activity.[1]

-

Mechanism of Action (Potential): The anticonvulsant effects of pyrimidine derivatives may be attributed to their ability to modulate the activity of ion channels (e.g., sodium, potassium, or calcium channels) or neurotransmitter systems (e.g., GABAergic or glutamatergic systems) in the central nervous system. The presence of an exocyclic sulfur atom in the pyrimidine molecule has been suggested to positively influence anticonvulsant activity.[1]

Certain 4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates have demonstrated significant herbicidal activity.[6] These compounds are effective against monocotyledonous plants.[6]

-

Mechanism of Action: Many aryloxy-phenoxy propionate herbicides, a class to which these pyrimidine derivatives are related, function by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase).[6] This enzyme is crucial for fatty acid biosynthesis in plants. Inhibition of ACCase disrupts the production of lipids, which are essential for cell membrane formation and ultimately leads to plant death.

Pyrimidine-based compounds have been explored for their anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes.[7]

-

Mechanism of Action: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), these pyrimidine derivatives can inhibit COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins.[7] By reducing prostaglandin synthesis, these compounds can alleviate inflammation and pain.

A structurally similar compound, ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, is a key intermediate in the synthesis of dihydropyrrolopyrimidine-selective JAK2 inhibitors.

-

Mechanism of Action of JAK2 Inhibitors: Janus kinase 2 (JAK2) is a tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation. Mutations in the JAK2 gene are associated with myeloproliferative neoplasms. JAK2 inhibitors block the activity of this enzyme, thereby interfering with the aberrant signaling that drives these diseases.

Experimental Protocols: A Gateway to Novel Derivatives

The following is a representative experimental protocol for the derivatization of a pyrimidine-2-ylthio acetate, which can be adapted for Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate. This example focuses on hydrazinolysis, a common step to create more reactive intermediates.

Protocol: Synthesis of 2-(6-(methylthio)pyrimidin-4-yl)acetohydrazide

-

Dissolution: Dissolve Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-fold molar excess) dropwise at room temperature.[5]

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Precipitation and Filtration: Upon completion, the product will likely precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.

-

Washing and Drying: Filter the precipitate, wash it with cold ethanol, and dry it under vacuum to obtain the 2-(6-(methylthio)pyrimidin-4-yl)acetohydrazide.

-

Characterization: Characterize the product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

This resulting acetohydrazide is a versatile intermediate for synthesizing a wide range of heterocyclic compounds, such as oxadiazoles and thiadiazoles, through reactions with various electrophiles.

Caption: Experimental workflow for the derivatization of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate.

Summary of Biological Activities of Pyrimidine Derivatives

| Derivative Class | Biological Activity | Potential Mechanism of Action | References |

| Pyrimidine-2-ylthio acetohydrazides | Antimicrobial, Antifungal | Inhibition of nucleic acid synthesis or essential enzymes | [4][5] |

| 2-Thio-pyrimidin-4-one derivatives | Anticonvulsant | Modulation of ion channels or neurotransmitter systems | [1] |

| Pyrimidin-2-yloxy phenoxy acetates | Herbicidal | Inhibition of acetyl-coenzyme A carboxylase (ACCase) | [6] |

| General Pyrimidine Derivatives | Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes | [7] |

| Dihydropyrrolopyrimidine derivatives | JAK2 Inhibition | Blocks the activity of Janus kinase 2 |

Conclusion and Future Perspectives

Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is a testament to the importance of chemical intermediates in the drug discovery pipeline. While it does not possess a known mechanism of action itself, its true value is realized in its role as a versatile scaffold for the synthesis of a multitude of bioactive compounds. The diverse pharmacological activities of its derivatives, ranging from antimicrobial to anticonvulsant and herbicidal, underscore the significance of the pyrimidine core in medicinal chemistry.

Future research will likely continue to leverage this and similar intermediates to explore novel chemical space and develop next-generation therapeutics. The strategic modification of the pyrimidine ring and its substituents will undoubtedly lead to the discovery of new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. For drug development professionals, a deep understanding of the synthetic utility of such intermediates is paramount for the efficient and innovative design of new drug candidates.

References

-

Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. (2016). ResearchGate. [Link]

-

Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. (n.d.). Semantic Scholar. [Link]

-

Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. (n.d.). ClinPGx. [Link]

-

Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. (2019). Pharmacia. [Link]

-

Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). ResearchGate. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Royal Society of Chemistry. [Link]

-

Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. (n.d.). MDPI. [Link]

-

Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Autech Industry Co.,Limited. [Link]

-

Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Appli. (n.d.). Thieme Connect. [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). ResearchGate. [Link]

-

Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021). ResearchGate. [Link]

-

2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. (1999). National Center for Biotechnology Information. [Link]

-

Pharmaceutical Intermediates. (n.d.). Shanghai Novemed Acta Pharmaceutical. [Link]

-

Special Issue: Advances in the Synthesis of Biologically Important Intermediates/Drugs. (n.d.). MDPI. [Link]

Sources

- 1. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]

- 2. 946422-10-2|Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate|BLD Pharm [bldpharm.com]

- 3. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The strategy detailed herein is built upon fundamental principles of heterocyclic chemistry, emphasizing logical step-wise functionalization of a commercially available pyrimidine core. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, field-proven approach to this synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of substituted pyrimidines is most effectively approached by the sequential functionalization of a pre-existing, activated pyrimidine ring. Our target molecule, Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, features two distinct substituents at the C4 and C6 positions. A logical retrosynthetic analysis suggests a strategy centered on sequential Nucleophilic Aromatic Substitution (SNAr) reactions on a symmetrical, readily available precursor: 4,6-dichloropyrimidine.

The C-C bond of the acetate moiety can be formed using a classic malonic ester synthesis, a reliable method for creating substituted acetic acids. The methylthio group is easily introduced via nucleophilic displacement with a sulfur nucleophile. This leads to the following retrosynthetic breakdown:

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the high reactivity of the C4 and C6 positions of the pyrimidine ring towards nucleophiles, an effect of the electron-deficient nature of the diazine system. The symmetrical nature of the 4,6-dichloropyrimidine starting material simplifies the initial substitution step, as reaction at either chlorine atom yields the same mono-substituted product.

Sourcing and Preparation of Key Starting Materials

The commercial availability and cost of starting materials are critical for scalable synthesis. The selected pathway relies on common and accessible reagents.

| Compound Name | Structure | Role | Sourcing Notes |

| 4,6-Dichloropyrimidine |  | Core Precursor | Commercially available. Can be synthesized from 4,6-dihydroxypyrimidine. |

| Sodium Thiomethoxide | NaSCH₃ | Nucleophile (S) | Commercially available as a solution in methanol or as a solid. |

| Diethyl Malonate | CH₂(COOEt)₂ | Nucleophile (C) | Widely available and inexpensive bulk chemical. |

| 4,6-Dihydroxypyrimidine |  | Precursor to SM1 | Commercially available. Used if 4,6-dichloropyrimidine is synthesized in-house. |

Protocol 1: Synthesis of 4,6-Dichloropyrimidine

For laboratories opting to synthesize the key intermediate, the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) is a standard and effective method.

-

Materials : 4,6-Dihydroxypyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (or other tertiary amine), Dichloromethane (DCM, anhydrous).

-

Procedure :

-

In a three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous DCM.

-

Add N,N-dimethylaniline (2.0 eq) to the suspension.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add POCl₃ (3.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After complete addition, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 4-6 hours, monitoring by TLC until starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine, which can be purified by recrystallization or column chromatography.

-

The Core Synthetic Workflow

The synthesis proceeds in a logical three-step sequence from 4,6-dichloropyrimidine.

Caption: The three-step synthetic workflow.

Protocol 2: Step 1 - Synthesis of 4-Chloro-6-(methylthio)pyrimidine

This step involves a regioselective mono-substitution of a chlorine atom with a methylthio group.

-

Causality : The use of one equivalent of the nucleophile (sodium thiomethoxide) on a symmetrical substrate ensures the formation of the mono-substituted product. The reaction proceeds readily due to the electron-deficient nature of the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the SNAr mechanism.

-

Materials : 4,6-Dichloropyrimidine, Sodium thiomethoxide (25% solution in methanol or solid), Tetrahydrofuran (THF, anhydrous).

-

Procedure :

-

Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium thiomethoxide (1.0 eq) dropwise over 30 minutes. If using solid, it can be added portion-wise.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, 4-chloro-6-(methylthio)pyrimidine, can be used in the next step without further purification or purified by column chromatography if necessary.

-

Protocol 3: Step 2 - Synthesis of Diethyl 2-(6-(methylthio)pyrimidin-4-yl)malonate

This key step forms the C-C bond by reacting the intermediate with the enolate of diethyl malonate. The procedure is adapted from analogous reactions on chloropyrimidines.

-

Causality : Diethyl malonate is deprotonated by a strong base (sodium ethoxide) to form a soft carbon nucleophile. This enolate then attacks the electron-deficient C4 position of the pyrimidine ring, displacing the remaining chloride in a second SNAr reaction.

-

Materials : 4-Chloro-6-(methylthio)pyrimidine, Diethyl malonate, Sodium metal, Ethanol (absolute, anhydrous).

-

Procedure :

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a fresh solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to absolute ethanol at 0 °C. Allow all the sodium to react completely.

-

To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.2 eq) dropwise at 0 °C. Stir for 20 minutes to ensure complete enolate formation.

-

Add a solution of 4-chloro-6-(methylthio)pyrimidine (1.0 eq) in anhydrous ethanol dropwise to the malonate enolate solution.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours, monitoring by TLC.

-

After cooling to room temperature, neutralize the mixture with 1M aqueous HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain pure Diethyl 2-(6-(methylthio)pyrimidin-4-yl)malonate.

-

Protocol 4: Step 3 - Krapcho Decarboxylation to Yield Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

The final step involves the selective removal of one of the ester groups from the malonate intermediate. The Krapcho decarboxylation is ideal for this transformation as it is performed under nearly neutral conditions, preserving the other functional groups.

-

Causality : In a dipolar aprotic solvent like DMSO, a halide ion (from LiCl) acts as a nucleophile to attack one of the ethyl esters in an SN2 reaction. This initial dealkylation, facilitated by heat, leads to a carboxylate intermediate which readily loses CO₂. The resulting carbanion is then protonated during aqueous workup. Using methanol in the workup allows for transesterification to the desired methyl ester.

-

Materials : Diethyl 2-(6-(methylthio)pyrimidin-4-yl)malonate, Lithium chloride (LiCl), Dimethyl sulfoxide (DMSO), Water, Methanol.

-

Procedure :

-

In a round-bottom flask, combine the diethyl malonate intermediate (1.0 eq), LiCl (2.0-3.0 eq), a small amount of water (2.0 eq), and DMSO.

-

Heat the mixture to 150-160 °C under a nitrogen atmosphere.

-

Maintain this temperature for 4-8 hours, monitoring the reaction for the disappearance of the starting material and the evolution of gas (CO₂).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the product with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash thoroughly with brine to remove DMSO, dry over Na₂SO₄, and filter.

-

Concentrate the solvent. To ensure the final product is the methyl ester, dissolve the residue in methanol and stir with a catalytic amount of acid (e.g., a drop of H₂SO₄) or base (e.g., NaOMe) overnight, then neutralize and re-extract.

-

Purify the final product, Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, by silica gel column chromatography.

-

Conclusion

The synthetic route presented in this guide offers a reliable and scalable method for producing Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate. By leveraging a sequential nucleophilic aromatic substitution strategy on the cost-effective starting material 4,6-dichloropyrimidine, this pathway provides a high degree of control and predictability. The key transformations—selective mono-thiolation, malonic ester alkylation, and a mild Krapcho decarboxylation—are all well-precedented and robust reactions, making this approach highly suitable for implementation in both academic and industrial research settings.

References

-

Song, J. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

-

Chem-Station. (2018). Krapcho Decarboxylation. [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Materials Chemistry B. [Link]

- Taylor, E. C., & G. A. Berchtold. (1957). Purines, pyrimidines, and imidazoles. Part 61.

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself.[1][2] It forms the chemical backbone of the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA.[2][3][4] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry. Its derivatives are found in a vast array of natural and synthetic compounds that exhibit a remarkable breadth of pharmacological activities.[2][3][5]

Scientists have successfully synthesized numerous pyrimidine derivatives that demonstrate potent efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents.[1][2][5] The versatility of the pyrimidine ring allows for substitutions at multiple positions, profoundly influencing its interaction with biological targets and its overall therapeutic effect.[1][6] This guide provides an in-depth exploration of the major biological activities of pyrimidine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives represent one of the most successful classes of anticancer agents, primarily functioning as antimetabolites that interfere with nucleic acid synthesis.[7] By mimicking natural pyrimidines, these drugs disrupt the production of DNA and RNA, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[7][8]

Mechanism of Action: From Nucleotide Synthesis Inhibition to Kinase Modulation

The anticancer mechanisms of pyrimidine derivatives are diverse and sophisticated:

-

Inhibition of Thymidylate Synthase (TS): A primary mechanism involves the inhibition of TS, a critical enzyme for the synthesis of thymidine, a necessary component of DNA.[7] The classic drug 5-Fluorouracil (5-FU) is a pro-drug that is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with TS, blocking its function and leading to a "thymineless death" of cancer cells.[7]

-

DNA/RNA Incorporation: Some derivatives, after conversion to their triphosphate forms, are mistakenly incorporated into DNA and RNA strands. This incorporation disrupts nucleic acid structure and function, triggering cell death pathways.[7]

-

Kinase Inhibition: A modern and highly successful approach involves designing pyrimidine derivatives that act as ATP-competitive inhibitors of protein kinases. Many kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), are overexpressed or hyperactive in cancer cells, driving uncontrolled proliferation. The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of these enzymes.[9] For example, substituted pyrido[2,3-d]pyrimidines have shown significant inhibitory effects against kinases like PDGFR, EGFR, and CDK4/Cyclin D1.[9]

-

Topoisomerase IIα Inhibition: Certain novel pyrimidine derivatives have been shown to inhibit Topoisomerase IIα, an enzyme essential for resolving DNA tangles during replication.[8][10] Inhibition leads to catastrophic DNA double-strand breaks and apoptosis.[8]

Visualization: EGFR Kinase Inhibition Pathway

This diagram illustrates the mechanism of an ATP-competitive pyrimidine derivative inhibiting the EGFR signaling pathway, which is crucial for cell growth and proliferation.

Caption: ATP-competitive inhibition of EGFR by a pyrimidine derivative.

Quantitative Data: Cytotoxic Activity of Pyrimidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine (cpd 63) | PC-3 (Prostate) | 1.54 | [9] |

| Pyrido[2,3-d]pyrimidine (cpd 63) | A-549 (Lung) | 3.36 | [9] |

| Fused Triazolopyridopyrimidine (cpd 64) | PC-3 (Prostate) | 0.36 | [9] |

| Fused Triazolopyridopyrimidine (cpd 64) | A-549 (Lung) | 0.41 | [9] |

| Hybrid Bipyrimidine (PP-10) | MCF-7 (Breast) | Equipotent to reference | [11] |

| Hybrid Bipyrimidine (PP-10) | A-549 (Lung) | Equipotent to reference | [11] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effect of a pyrimidine derivative on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., A549 lung cancer cells) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a healthy, exponential growth phase before drug exposure.

-

-

Compound Treatment:

-

Prepare a stock solution of the test pyrimidine derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

-

Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

-

Incubate for 48-72 hours. Causality: The incubation period is chosen to be long enough for the compound to exert its antiproliferative or cytotoxic effects.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Causality: During this time, metabolically active cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.

-

Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of multidrug-resistant pathogens presents a critical global health challenge, making the discovery of novel antimicrobial agents imperative.[12] Pyrimidine-containing compounds have emerged as a major area of new antibacterial drug discovery due to their diverse mechanisms of action and favorable interactions with biological systems.[12]

Mechanism of Action: Disrupting Essential Bacterial Pathways

Pyrimidine derivatives combat microbial growth through several key mechanisms:

-

Folic Acid Synthesis Inhibition: A classic mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a co-factor required for producing nucleotides and amino acids.[12] The drug Trimethoprim , a diaminopyrimidine, selectively binds to bacterial DHFR far more strongly than to its mammalian counterpart, ensuring selective toxicity.[12]

-

Cell Division Inhibition: Some derivatives target FtsZ, a protein that forms a contractile ring at the division site, which is essential for bacterial cytokinesis.[12] Inhibition of FtsZ polymerization prevents cell division and leads to bacterial death.[12]

-

General Antibacterial Effects: Various substituted pyrimidines have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2,4-disubstituted-6-thiophenyl-pyrimidine (Bb2) | MRSA | 2 | [12] |

| 2,4-disubstituted-6-thiophenyl-pyrimidine (Bb2) | VREs | 2 | [12] |

| 2,4,6-trisubstituted pyrimidines | Bacillus pumilis | Significant | [3] |

| 2,4,6-trisubstituted pyrimidines | Escherichia coli | Significant | [3] |

| Bicyclic pyrimidine (2a) | Bacillus subtilis | Active | [13] |

| Bicyclic pyrimidine (2a) | Escherichia coli | Active | [13] |

Antiviral Activity: Inhibiting Viral Replication

Many clinically significant antiviral drugs are built upon a pyrimidine scaffold.[14] These agents typically function as nucleoside analogs that, once activated by phosphorylation within the host cell, interfere with viral DNA or RNA synthesis.

Mechanism of Action: Chain Termination and Enzyme Inhibition

-

Reverse Transcriptase Inhibition: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of anti-HIV therapy. Zidovudine (AZT) , a thymidine analog, is converted to its triphosphate form and incorporated by HIV's reverse transcriptase into the growing viral DNA chain. Lacking a 3'-hydroxyl group, AZT terminates DNA chain elongation.[14] Lamivudine , a cytidine analog, works similarly against both HIV reverse transcriptase and hepatitis B DNA polymerase.[14]

-

Inhibition of Viral DNA Polymerase: Drugs like Idoxuridine and Trifluridine are thymidine analogs used to treat Herpes Simplex Virus (HSV) infections. They are incorporated into viral DNA, leading to a faulty and non-functional genome.[8]

-

Host Pyrimidine Biosynthesis Inhibition: A newer strategy involves targeting host cell pathways that the virus hijacks for its own replication. Some compounds inhibit the de novo pyrimidine biosynthesis pathway in the host cell.[15][16] This depletes the pool of available nucleotides, effectively starving the virus of the building blocks it needs for replication.[15][16] This approach offers the advantage of broad-spectrum activity against many different viruses.[15][16]

Visualization: Workflow for Antiviral Screening Assay

This diagram shows a typical workflow for screening compounds for antiviral activity using a cell-based assay.

Caption: High-throughput antiviral compound screening workflow.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrimidine derivatives have shown significant potential as anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory pathway.[17][18][19]

Mechanism of Action: COX Inhibition and Mediator Suppression

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[17] Some novel pyrimidine derivatives have demonstrated high selectivity for inhibiting COX-2, which is preferable as COX-1 is involved in maintaining the gastric lining.[20][21] This selectivity could lead to anti-inflammatory drugs with fewer gastrointestinal side effects.[20]

-

Suppression of Inflammatory Mediators: Pyrimidine derivatives can also exert their effects by inhibiting the expression and activity of other critical inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins.[17][22]

Experimental Protocol: In Vitro COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase component is active when N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) is oxidized, which can be monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid (substrate).

-

Prepare a solution of the colorimetric substrate, TMPD.

-

Dissolve test pyrimidine derivatives and reference inhibitors (e.g., Celecoxib for COX-2, Diclofenac for COX-1) in DMSO.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add assay buffer, enzyme (either COX-1 or COX-2), and heme.

-

Add the test compound at various concentrations or a vehicle control (DMSO).

-

Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

-

Data Acquisition:

-

Immediately measure the absorbance kinetically over 5 minutes at 590 nm using a plate reader.

-

The rate of TMPD oxidation is proportional to the COX enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values for both COX-1 and COX-2.

-

Calculate the COX-2 Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

-